

Physical and chemical properties of 5-Hydroxy Indapamide-13C,d3

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Compound of Interest

Compound Name: 5-Hydroxy Indapamide-13C,d3

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An In-depth Technical Guide to **5-Hydroxy Indapamide-13C,d3**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological context of **5-Hydroxy Indapamide-13C,d3**. This isotopically labeled compound serves as a critical internal standard for the quantification of 5-Hydroxy Indapamide, a major active metabolite of the antihypertensive drug Indapamide.

Core Physical and Chemical Properties

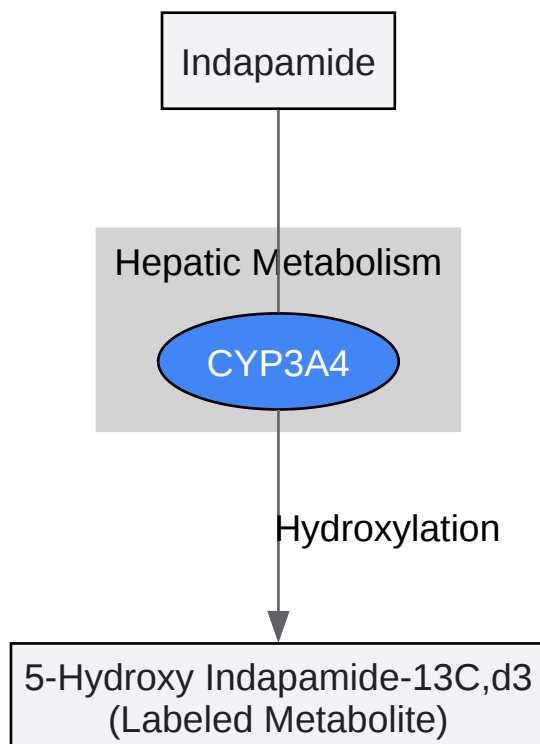
5-Hydroxy Indapamide-13C,d3 is a stable, isotopically labeled version of 5-Hydroxy Indapamide. The incorporation of one Carbon-13 atom and three deuterium atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques. Its properties are summarized below.

Property	Data	Reference(s)
Chemical Name	3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-5-hydroxy-2-(methyl- ¹³ C, ^{d3})-1H-indol-1-yl)benzamide	[1][2]
Molecular Formula	C ₁₅ ¹³ CH ₁₃ D ₃ ClN ₃ O ₄ S	[1]
Molecular Weight	385.85 g/mol	[1][2]
CAS Number	Not Available (for labeled compound) 126750-70-7 (for unlabeled 5-Hydroxy Indapamide)	[1][2][3]
Appearance	Not Available	[1]
Storage Conditions	2-8°C Refrigerator	[1]
Solubility	Soluble in Methanol-DMSO (unlabeled form)	[4]
Purity (unlabeled)	≥ 95% by HPLC	[4]
Application	Labeled internal standard for bioanalytical studies, metabolite identification, and pharmacokinetic analysis.	[1][5]

Biological Significance and Metabolism

5-Hydroxy Indapamide is a primary and pharmacologically active metabolite of Indapamide, a thiazide-like diuretic used to treat hypertension and edema.[1][6] The metabolic conversion is primarily mediated by the cytochrome P450 enzyme, CYP3A4, through hydroxylation of the indole moiety.[6] Like its parent compound, 5-Hydroxy Indapamide exhibits both antihypertensive and diuretic properties.[1] Furthermore, studies have shown that 5-Hydroxy Indapamide possesses potent radical scavenging and antioxidant properties, superior to the parent drug, which may contribute to vascular protection.[7]

Below is a diagram illustrating the metabolic conversion of Indapamide.

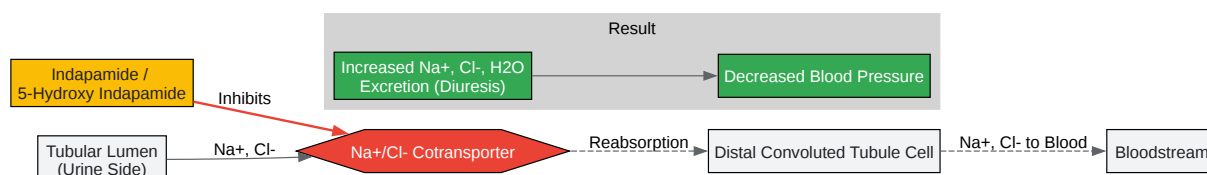


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Caption: Metabolic conversion of Indapamide to 5-Hydroxy Indapamide.

Mechanism of Action

The primary mechanism of action for Indapamide and its active metabolites involves the inhibition of the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the kidney's nephron.[6][8] This blockage prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes (diuresis). The resulting reduction in plasma volume and cardiac output contributes to a decrease in blood pressure.[6][9]



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Caption: Diuretic mechanism of action at the distal convoluted tubule.

Experimental Protocols and Methodologies

As a labeled internal standard, **5-Hydroxy Indapamide-13C,d3** is crucial for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). Below is a generalized protocol for its use in determining the concentration of 5-Hydroxy Indapamide in a biological matrix like plasma or whole blood.

LC-MS/MS Quantification of 5-Hydroxy Indapamide

This method provides high sensitivity and selectivity for quantifying metabolites in complex biological samples.

A. Sample Preparation (Protein Precipitation & Extraction)

- Thaw biological samples (e.g., 100 µL of human plasma) on ice.
- Spike the sample with a known concentration of **5-Hydroxy Indapamide-13C,d3** solution (e.g., 10 µL of a 100 ng/mL solution in methanol) to serve as the internal standard (IS).
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Transfer the reconstituted sample to an HPLC vial for analysis.

B. Chromatographic Conditions (Representative)

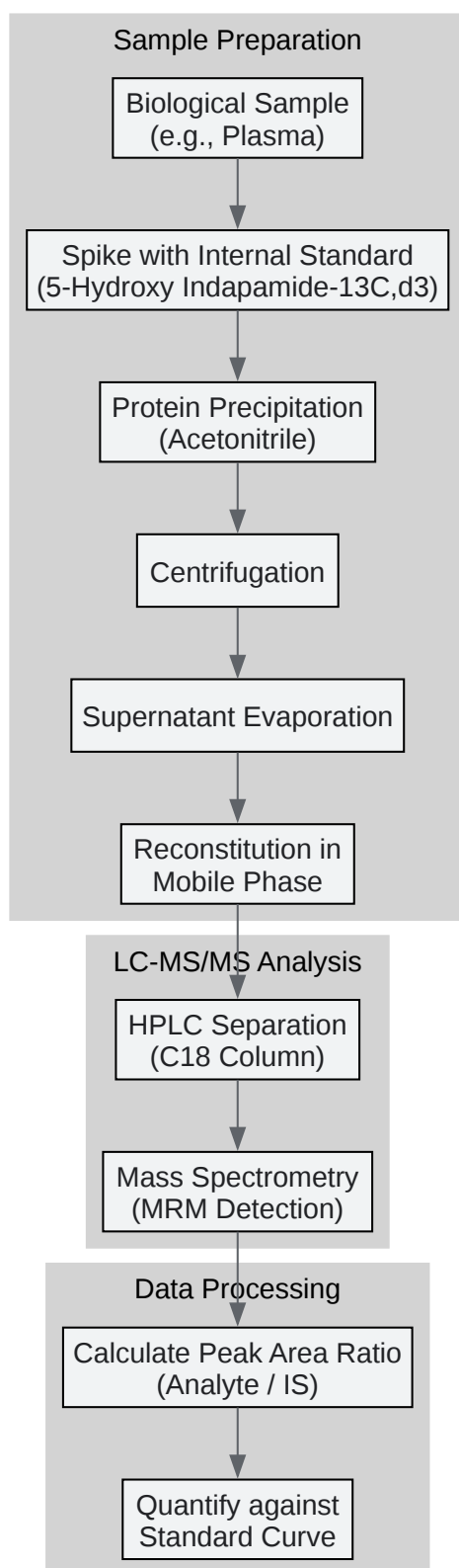
- Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.
- Column: A C18 reverse-phase column (e.g., Inertsil ODS-3, 150 mm x 2.0 mm, 5 µm).[\[10\]](#)
- Mobile Phase: Isocratic or gradient elution. A typical mobile phase could be a mixture of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).[\[10\]](#)
- Flow Rate: 0.2 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 40°C.

C. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Hypothetical):
 - 5-Hydroxy Indapamide (Analyte): Precursor ion (Q1) m/z 382.1 → Product ion (Q3) m/z [fragment].
 - **5-Hydroxy Indapamide-13C,d3 (IS)**: Precursor ion (Q1) m/z 386.1 → Product ion (Q3) m/z [corresponding fragment].

- **Data Analysis:** The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared with known concentrations of the unlabeled analyte.

The following workflow diagram illustrates this analytical process.



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Caption: General workflow for quantification using LC-MS/MS.

Antioxidant Activity Assessment

The antioxidant properties of 5-Hydroxy Indapamide can be evaluated using methods like the Oxygen Radical Absorbance Capacity (ORAC) assay or Electron Paramagnetic Resonance (EPR) spectroscopy.[7]

A. EPR Spectroscopy for Superoxide Scavenging (Principle)

- **Superoxide Generation:** A system (e.g., hypoxanthine/xanthine oxidase) is used to enzymatically produce superoxide radicals ($O_2^{\cdot-}$).
- **Spin Trapping:** A spin trap agent (e.g., DMPO) reacts with the short-lived superoxide radicals to form a more stable radical adduct (DMPO-OOH), which produces a characteristic EPR signal.
- **Scavenging Measurement:** The experiment is repeated in the presence of 5-Hydroxy Indapamide. If the compound scavenges superoxide radicals, it will compete with the spin trap, leading to a decrease in the intensity of the DMPO-OOH EPR signal.
- **Analysis:** The reduction in signal intensity is proportional to the superoxide scavenging ability of the compound.[7]

Conclusion

5-Hydroxy Indapamide-13C,d3 is an indispensable tool for drug development and clinical pharmacology research involving Indapamide. Its well-defined physical and chemical properties, combined with its role as a stable, isotopically labeled internal standard, enable precise and accurate quantification of its unlabeled counterpart in various biological matrices. Understanding its metabolic origin and biological activity provides a more complete picture of Indapamide's overall pharmacological profile, aiding in advanced pharmacokinetic, bioequivalence, and toxicological studies.

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